A Technical Guide to 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione: Physicochemical Properties, Characterization, and Biological Significance
A Technical Guide to 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione: Physicochemical Properties, Characterization, and Biological Significance
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is a heterocyclic compound belonging to the furo[3,4-c]pyridine class of molecules. While specific experimental data for this exact molecule is sparse in public literature, its core scaffold is of significant interest in medicinal chemistry. Derivatives of furo[3,4-c]pyridine-3,4(1H,5H)-dione have been identified as potent inhibitors of critical biological pathways, making this compound a valuable subject for research and drug development.[1][2]
This guide provides a comprehensive technical profile of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione. In the absence of extensive published experimental values, we adopt a predictive and methodological approach, grounded in established principles of chemical characterization.[3][4] This document explains the causality behind experimental choices, offering a self-validating framework for researchers initiating studies on this or structurally related novel compounds.
The primary known biological relevance of this scaffold is its role in targeting de novo pyrimidine biosynthesis. Specifically, derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway.[2] This inhibition leads to pyrimidine depletion, inducing DNA damage and enhancing cellular responses to interferons, which is a promising strategy for cancer therapy.[2] The broader class of pyridine-containing heterocycles is well-regarded for its diverse pharmacological potential, including antimicrobial and anticancer activities.[4][5]
Physicochemical and Structural Properties
Precise physicochemical data is foundational for any drug development program, influencing solubility, formulation, and ADME properties. While some properties can be computationally predicted, experimental determination is the gold standard.
Identity and Computed Properties
The fundamental identifiers and computed molecular properties for 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione are summarized below.[6][7][8]
| Property | Value | Source |
| IUPAC Name | 6-Methyl-1,5-dihydrofuro[3,4-c]pyridine-3,4-dione | PubChem[6] |
| Molecular Formula | C₈H₇NO₃ | PubChem[6] |
| Molecular Weight | 165.15 g/mol | BLDpharm[8] |
| CAS Number | 7472-18-6 | BLDpharm[8] |
| Canonical SMILES | CC1=CN=C2C(=C1)C(=O)OC2=O | PubChem[6] |
Predicted and Experimental Properties
The following table outlines key physical properties. Where experimental data is unavailable, this guide provides a standard protocol for its determination.
| Property | Predicted/Observed Value | Experimental Protocol for Determination |
| Melting Point | Not available. Expected to be a solid with a relatively high melting point (>150 °C) due to its planar, polar structure and potential for hydrogen bonding. | Methodology: Capillary Melting Point Determination. 1. A small, dry sample is packed into a capillary tube. 2. The tube is placed in a calibrated melting point apparatus. 3. The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. 4. The range from the appearance of the first liquid drop to complete liquefaction is recorded. This protocol ensures accuracy and reproducibility. |
| Solubility | Not available. Predicted to have low solubility in non-polar solvents (e.g., hexanes) and moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and some polar protic solvents (e.g., methanol, ethanol). | Methodology: Kinetic Solubility Assay using Nephelometry. 1. Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). 2. Serially dilute the stock solution in a 96-well plate. 3. Add aqueous buffer (e.g., PBS, pH 7.4) to each well and incubate. 4. Measure turbidity using a nephelometer. The concentration at which precipitation occurs is the kinetic solubility. This method is high-throughput and relevant for early-stage drug discovery. |
| Appearance | Not available. Likely a white to off-white crystalline solid, typical for similar heterocyclic compounds.[9] | Methodology: Visual Inspection. The physical state, color, and morphology of the purified compound are observed and recorded under standard laboratory conditions. |
Spectroscopic and Structural Elucidation
Structural confirmation is the cornerstone of chemical research. The following section details the expected spectroscopic signatures for 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione and the protocols for their acquisition.[3][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple and highly informative.
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Methyl Group (-CH₃): A singlet integrating to 3 protons, likely in the δ 2.0-2.5 ppm range.
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Methylene Group (-CH₂-): A singlet integrating to 2 protons, likely in the δ 4.0-5.0 ppm range, shifted downfield by the adjacent oxygen and carbonyl group.
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Pyridine Proton (-CH=): A singlet integrating to 1 proton, likely in the δ 7.0-8.0 ppm range.
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Amide Proton (-NH-): A broad singlet, integrating to 1 proton. Its chemical shift can be highly variable (δ 5.0-10.0 ppm) and may exchange with D₂O.
-
-
¹³C NMR (Carbon NMR):
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Carbonyl Carbons (C=O): Two distinct signals are expected in the δ 160-180 ppm region for the lactone and lactam carbonyls.
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Aromatic/Olefinic Carbons: Four signals are expected for the pyridine ring carbons.
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Methylene Carbon (-CH₂-): One signal expected around δ 60-70 ppm.
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Methyl Carbon (-CH₃): One signal expected in the aliphatic region, around δ 15-25 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is crucial for identifying key functional groups.
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N-H Stretch: A moderate to sharp peak around 3200-3400 cm⁻¹ corresponding to the lactam N-H bond.
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C=O Stretches: Two strong, distinct peaks are expected between 1650-1780 cm⁻¹. The lactone carbonyl will likely be at a higher wavenumber (e.g., 1750-1780 cm⁻¹) than the lactam carbonyl (e.g., 1680-1720 cm⁻¹).
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C-O Stretch: A strong peak in the 1000-1300 cm⁻¹ region corresponding to the lactone C-O bond.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
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Expected [M+H]⁺: 166.0448 (for high-resolution mass spectrometry).
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Fragmentation Pattern: Key fragments may arise from the loss of CO, CO₂, or cleavage of the furo- and pyridine rings.
Protocol for Full Compound Characterization
This workflow ensures the identity, purity, and structure of a newly synthesized or acquired batch of the title compound.
Caption: A standard workflow for the synthesis and structural validation of a novel chemical entity.
Chemical Reactivity and Biological Context
Predicted Chemical Reactivity
The structure of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione contains several reactive sites:
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Lactone and Lactam Rings: These rings are susceptible to nucleophilic attack and hydrolysis under both acidic and basic conditions, which would open the respective rings. This is a critical consideration for stability studies and formulation development.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated in acidic media or alkylated with electrophiles.
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Enamine-like System: The C=C double bond within the pyridine ring is part of an electron-rich system, though generally stable due to aromaticity.
Biological Mechanism of Action: DHODH Inhibition
The most significant known application for the furo[3,4-c]pyridine-3,4-dione scaffold is its role as an inhibitor of dihydroorotate dehydrogenase (DHODH).[2] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the creation of nucleotides for DNA and RNA synthesis.
By inhibiting DHODH, these compounds effectively starve rapidly proliferating cells, such as cancer cells, of the necessary building blocks for growth. This leads to cell cycle arrest and apoptosis.[4] Furthermore, pyrimidine depletion has been shown to amplify the cellular response to interferons, suggesting a dual role in direct cytotoxicity and immunomodulation.[2]
Caption: The inhibitory mechanism of furo[3,4-c]pyridine-diones on the pyrimidine biosynthesis pathway.
Conclusion
6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is a heterocyclic molecule built upon a medicinally relevant scaffold. While comprehensive experimental data for this specific compound is not widely published, its structural features and the known biological activity of its analogs mark it as a compound of high interest. Its potential as a DHODH inhibitor places it within a promising class of next-generation cancer therapeutics. This guide provides the foundational chemical knowledge and a robust methodological framework for researchers to confidently engage in the synthesis, characterization, and further development of this and related molecules.
References
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Hayek S, Pietrancosta N, Hovhannisyan AA, et al. Cerpegin-derived furo[3,4-c]pyridine-3,4(1H,5H)-diones enhance cellular response to interferons by de novo pyrimidine biosynthesis inhibition. European Journal of Medicinal Chemistry. 2020;186:111855. Available from: [Link]
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6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione | C8H7NO3. PubChem. Available from: [Link]
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Limoto, D. A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry. 2024;7(5):239-240. Available from: [Link]
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Yilmaz ES, Kaya K, Zora M. Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. RSC Advances. 2025. Available from: [Link]
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Al-Amiery AA, Kadhum AAH, Mohamad AB. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. International Journal of Molecular Sciences. 2024;25(2):1043. Available from: [Link]
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Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. National Institutes of Health. Available from: [Link]
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Kumar Narsibhai BD, Mishra D, Vyavahare LV, Singh A. Synthesis, Characterization and Antimicrobial Activity of Novel Heterocyclic Compounds. Journal of Current Chemistry & Pharmaceutical Sciences. 2012;2(4):233-239. Available from: [Link]
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Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. ManTech Publications. Available from: [Link]
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